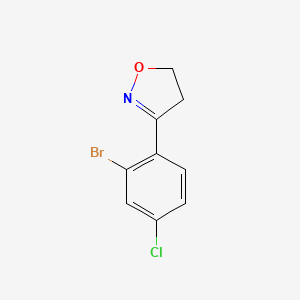
BrC1=C(C=CC(=C1)Cl)C1=NOCC1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BrC1=C(C=CC(=C1)Cl)C1=NOCC1 is a useful research compound. Its molecular formula is C9H7BrClNO and its molecular weight is 260.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Rôle dans la recherche sur le cancer
Le composé est associé à BRCA1, une protéine qui joue un rôle important dans le maintien de la stabilité génomique . L'expression aberrante de BRCA1 a été associée à plusieurs cancers . Par conséquent, ce composé pourrait potentiellement être utilisé dans la recherche sur le cancer, en particulier pour comprendre le rôle de BRCA1 dans différents types de cancers humains .
Mécanismes de réparation de l'ADN
Le composé peut jouer un rôle dans les mécanismes de réparation de l'ADN. BRCA1 est connu pour interagir avec des protéines et de l'ADN en réponse aux dommages de l'ADN . Ce composé pourrait potentiellement être utilisé pour étudier ces interactions et comprendre comment BRCA1 contribue à la réparation des dommages de l'ADN .
Biogenèse ribosomique
Le composé pourrait être utilisé pour étudier la biogenèse ribosomique. BRCA1 a été trouvé pour supprimer les boucles R ribosomiques, qui sont des hybrides ARN:ADN qui peuvent induire des dommages de l'ADN . Ce composé pourrait potentiellement être utilisé pour étudier comment BRCA1 régule le traitement de l'ARNr et comment sa déficience peut conduire à une augmentation des boucles R ribosomiques et des ruptures d'ADN .
Régulation de la réponse immunitaire
Le composé pourrait être utilisé pour étudier la régulation de la réponse immunitaire. BRCA1 forme un complexe avec l'enzyme métabolique SHMT2 et régule la réponse immunitaire . Ce composé pourrait potentiellement être utilisé pour étudier ces interactions et comprendre comment BRCA1 contribue à la régulation immunitaire .
Rôle dans la mitose
Le composé pourrait être utilisé pour étudier le rôle de BRCA1 dans la mitose. BRCA1 forme un complexe avec l'enzyme métabolique SHMT2 et régule la mitose . Ce composé pourrait potentiellement être utilisé pour étudier ces interactions et comprendre comment BRCA1 contribue à la division cellulaire .
Rôle dans l'hématopoïèse
Le composé pourrait être utilisé pour étudier le rôle de BRCA1 dans l'hématopoïèse. BRCA1 forme un complexe avec l'enzyme métabolique SHMT2 et régule l'hématopoïèse . Ce composé pourrait potentiellement être utilisé pour étudier ces interactions et comprendre comment BRCA1 contribue à la formation des composants cellulaires du sang .
Mécanisme D'action
Target of Action
The primary target of the compound BrC1=C(C=CC(=C1)Cl)C1=NOCC1 is the BRCA1 protein . BRCA1 is a tumor suppressor gene that encodes for the BRCA1 protein, which plays a vital role in DNA repair, cell cycle regulation, and the maintenance of genomic stability . The BRCA1 protein interacts with a variety of other proteins that play essential roles in gene regulation and embryonic development .
Mode of Action
The compound interacts with its target, the BRCA1 protein, through its C-terminal BRCT domains . These domains are crucial in protein-protein interactions as well as in DNA damage response and cell cycle regulation through their phosphoprotein binding modules that recognize the phosphorylated protein sequence motif of other kinases . Mutations within the BRCT domain can disrupt the normal function of BRCA1 and lead to an increased risk of developing breast and ovarian cancer .
Biochemical Pathways
The compound affects several biochemical pathways. It plays a role in the functional mechanisms of BRIP1, including “basal transcription factors,” “homologous recombination,” “nucleotide excision repair,” and DNA metabolism pathways . It also contributes to regulating ribosomal biogenesis, an essential cellular process known to be altered in Fanconi anemia and linked to the etiology of bone marrow failure .
Result of Action
The molecular and cellular effects of the compound’s action include the stimulation of gene transcription without the requirement for a DNA-tethering function in mammalian and yeast cells . It also facilitates antisense ribosomal RNA production and double-stranded ribosomal RNA formation to suppress RNA polymerase I-induced ribosomal R-loops . This function contributes to regulating ribosomal biogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, modern materials such as Bisphenol A should be examined for their relationship with DNA stability, cancer incidence, and chemotherapy
Propriétés
IUPAC Name |
3-(2-bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-8-5-6(11)1-2-7(8)9-3-4-13-12-9/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUONLUKMKCEHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1C2=C(C=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-6-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2404879.png)
methanone O-(4-chlorobenzyl)oxime](/img/structure/B2404880.png)
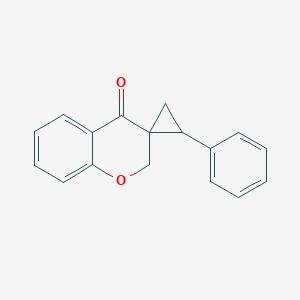



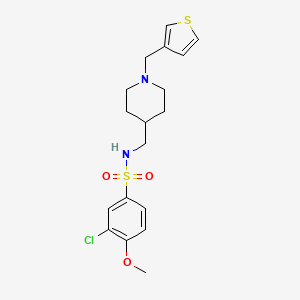
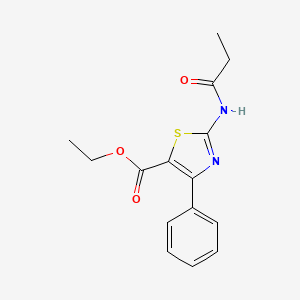
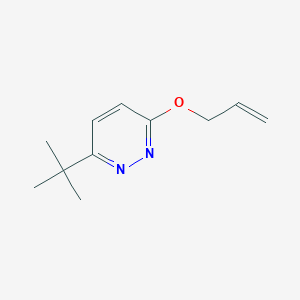
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)
![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2404897.png)


